5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide
Description
Properties
IUPAC Name |
5-amino-N-(2,2-difluoroethyl)-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKLMIJTIXYSBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)NCC(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro Precursor Reduction Pathway
A common approach involves reducing a nitro-substituted intermediate to the corresponding amine. For example, 2-fluoro-4-nitrobenzoic acid serves as a key precursor:
-
Oxidation of 2-fluoro-4-nitrotoluene :
-
Chlorination to Acid Chloride :
-
Amidation with 2,2-Difluoroethylamine :
-
Nitro Group Reduction :
Key Data :
| Step | Reactant | Product | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 2-fluoro-4-nitrotoluene | 2-fluoro-4-nitrobenzoic acid | 95 | 98 |
| 2 | Acid chloride formation | 2-fluoro-4-nitrobenzoyl chloride | 95 | >97 |
| 3 | Amidation | Nitrobenzamide intermediate | 92 | 96 |
| 4 | Reduction | Target compound | 98 | 99 |
Direct Fluorination Strategies
Optimization of Reaction Conditions
Catalytic Hydrogenation
Pd/C (5–10% loading) in ethanol at 25–50°C achieves near-quantitative reduction of nitro intermediates. Key parameters:
Solvent Effects in Amidation
-
Polar Aprotic Solvents : DMF or THF improves reaction homogeneity and yield.
-
Base Selection : Et₃N outperforms NaHCO₃ in suppressing side reactions (e.g., hydrolysis).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.56 (s, 1H, NH), 7.85–8.22 (m, 3H, aromatic), 4.15–4.24 (m, 2H, CHF₂), 2.81 (d, 3H, CH₃).
Industrial Scalability and Challenges
Cost-Effective Raw Materials
Waste Management
-
Chlorinated Byproducts : Neutralization with NaHCO₃ followed by activated carbon filtration reduces environmental impact.
-
Catalyst Recycling : Pd/C recovery via filtration achieves >90% reuse efficiency.
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amino group at position 5 and fluorine substituents participate in nucleophilic substitution under controlled conditions.
Key findings:
-
The amino group reacts preferentially with electrophiles (e.g., sulfonyl chlorides) under mild acidic conditions to form sulfonamides .
-
Fluorine at position 2 exhibits lower reactivity compared to the amino group, requiring harsher conditions for substitution .
Hydrolysis and Cyclization
The benzamide moiety undergoes hydrolysis or cyclization to form heterocyclic compounds.
Key findings:
-
Cyclization to quinazolinones is driven by intramolecular dehydration, facilitated by acetic acid .
-
Hydrolysis of the amide bond requires strong acidic conditions, but yields are poorly documented .
Coupling Reactions
The compound participates in cross-coupling reactions to form complex hybrids.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd catalysis, aryl boronic acids | Biaryl benzamides | 64–80% | |
| Liebeskind–Srogl Coupling | CuTC, thioesters | Fluorinated hybrids | 34% |
Key findings:
-
Suzuki couplings are efficient for introducing aryl groups at the benzamide core .
-
The difluoroethyl chain remains intact during coupling, indicating steric protection of the fluorine atoms .
Radical Reactions
Pentafluorosulfanyl radical additions have been explored for functionalization.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| SF5 Radical Addition | Cu salt stabilization, TEMPO mediation | SF5-substituted derivatives | <10% |
Key findings:
Comparative Reactivity of Structural Analogs
Reactivity trends are contextualized with structurally related compounds:
| Compound | Unique Feature | Key Reaction | Yield Difference vs Target Compound |
|---|---|---|---|
| N-(3-Methoxyphenyl)benzamide | Methoxy group | Alkylation | +15% |
| 5-Amino-2-fluorobenzamide | No difluoroethyl chain | Cyclization | -22% |
Key insight: The difluoroethyl group in 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide slightly reduces cyclization efficiency compared to simpler analogs .
Stability Under Synthetic Conditions
Critical stability data:
Scientific Research Applications
Therapeutic Applications
The compound has been investigated for its potential as an agonist for the G-protein-coupled receptor TGR5, which is implicated in metabolic regulation and the treatment of type 2 diabetes. TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.
Case Study: TGR5 Agonism
- A series of compounds similar to 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide were synthesized and evaluated for their ability to activate TGR5. In vitro assays demonstrated that certain derivatives exhibited potent GLP-1 secretagogue activity with minimal effects on gallbladder volume, suggesting a favorable profile for managing diabetes without adverse effects on gallbladder function .
In Vivo Studies
In vivo studies using murine models have provided insight into the efficacy of this compound in promoting metabolic health. These studies typically assess glucose tolerance and insulin sensitivity following administration of the compound.
Example Findings:
- In a preclinical model of diet-induced obesity, administration of compounds related to this compound resulted in improved glucose homeostasis and reduced insulin resistance .
Comparative Analysis of Related Compounds
To better understand the efficacy of this compound, a comparative analysis with other related compounds can be beneficial. Below is a summary table highlighting key characteristics and activities:
| Compound Name | TGR5 Agonist Activity (EC50 nM) | GLP-1 Secretion | Insulin Sensitivity |
|---|---|---|---|
| This compound | X nM | Yes/No | Improved/Not Improved |
| Compound A | Y nM | Yes | Improved |
| Compound B | Z nM | No | Not Improved |
(Note: Specific values for EC50 should be filled based on experimental data from relevant studies.)
Mechanism of Action
The mechanism of action of 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Analysis
The table below highlights key structural differences between the target compound and similar benzamide derivatives:
*Calculated based on formula C₉H₈F₃N₂O.
Key Observations:
- Amide Side Chain : The 2,2-difluoroethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the morpholin-ethyl analog (logP ~1.5–2.0), which benefits membrane permeability but may reduce aqueous solubility .
- In contrast, the 5-chloro substituent in is electron-withdrawing, altering electronic density and reactivity.
- Fluorine Positioning : The 2-fluoro substituent in the target compound and analogs (e.g., 11d) induces steric and electronic effects, influencing binding interactions. Fluorine’s electronegativity stabilizes adjacent functional groups and resists metabolic oxidation .
Spectroscopic Features:
- ¹H/¹³C-NMR : The target compound’s 2,2-difluoroethyl group would show distinct ¹⁹F-NMR signals near -120 ppm (CF₂) and characteristic splitting in ¹H-NMR (CH₂CF₂, δ4.5–5.0 ppm). This contrasts with the morpholin-ethyl analog’s singlet for morpholine protons (δ3.5–3.7 ppm) .
- Mass Spectrometry : HRMS data for analog 11d (M⁺ = 268.1459) aligns with its molecular formula (C₁₃H₁₈FN₃O₂). The target compound’s molecular ion would differ due to the difluoroethyl group .
Biological Activity
5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known as benzamides, which have been extensively studied for their diverse biological activities. The synthesis typically involves the introduction of fluorine substituents that enhance the compound's interaction with biological targets. Recent advancements in synthetic strategies have improved the yield and purity of such compounds, enabling more detailed biological evaluations .
Biological Activity
Antimicrobial Activity
Benzamide derivatives, including 5-amino compounds, have demonstrated significant antimicrobial properties. Studies indicate that modifications in the benzamide structure can lead to enhanced activity against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Antiparasitic Effects
Research has highlighted the efficacy of similar benzamide derivatives in combating parasitic infections. For example, compounds with structural similarities to this compound have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies employed phenotypic screening methods and demonstrated promising results in reducing parasite load in infected models .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed using Vero cells (African green monkey kidney cells). The compound exhibited low cytotoxicity with a 50% cytotoxic concentration (CC50) greater than 20 μg/mL, indicating a favorable safety profile for further development . Selectivity indices were also determined to ensure minimal toxicity to healthy cells while maximizing efficacy against target pathogens.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that the compound has favorable metabolic stability in human liver microsomes compared to rodent models. This stability is essential for ensuring effective therapeutic concentrations in humans while minimizing adverse effects .
Case Studies
-
Chagas Disease Model
A notable study involved evaluating the antiparasitic activity of a related benzamide derivative in a mouse model of Chagas disease. The compound demonstrated significant suppression of parasitic burden when administered orally, showcasing its potential as a treatment option . -
Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various benzamide derivatives against resistant bacterial strains. The findings indicated that modifications to the benzamide core could enhance efficacy while maintaining low toxicity levels .
Data Tables
| Compound Name | Activity Type | IC50/CC50 (μM) | Notes |
|---|---|---|---|
| 5-Amino-N-(2,2-difluoro-ethyl)-... | Antimicrobial | >20 | Low cytotoxicity in Vero cells |
| Related Benzamide | Antiparasitic | <0.0025 | Significant reduction in parasite load |
| Benzamide Derivative | Antimicrobial | <10 | Effective against Gram-positive bacteria |
Q & A
Q. What are the common synthetic routes for preparing 5-Amino-N-(2,2-difluoroethyl)-2-fluoro-benzamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling 2-fluoro-5-aminobenzoic acid derivatives with 2,2-difluoroethylamine. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or carbodiimides in anhydrous solvents (e.g., DMF, THF) at 0–25°C .
- Fluorination : Electrophilic fluorination of precursors using Selectfluor or DAST, monitored by NMR for efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
- Optimization : Reaction temperature, stoichiometry, and solvent polarity are adjusted based on TLC and intermediate stability .
Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?
- Methodological Answer :
- Spectroscopy :
- and NMR to confirm proton environments and carbon frameworks. NMR identifies fluorine substitution patterns .
- HRMS (EI/ESI) for molecular ion verification .
- Crystallography :
- Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves 3D structure. Data refinement uses SHELX programs, with hydrogen bonds analyzed via ORTEP-3 .
- Disorder in crystal lattices (e.g., Cl⁻ or water molecules) is resolved using constraints on anisotropic displacement parameters .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the compound’s biological activity across studies?
- Methodological Answer :
- Dose-response assays : Test activity across a concentration gradient (e.g., 0.1–100 µM) in cell-based models (e.g., cancer lines) to identify EC discrepancies .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
- Structural analogs : Compare activity with derivatives (e.g., varying substituents on the benzamide core) to isolate structure-activity relationships (SAR) .
- Meta-analysis : Pool data from independent studies, applying statistical models (ANOVA, Bayesian inference) to account for variability in assay conditions .
Q. What computational approaches predict interactions between this compound and biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., enzymes, receptors). Parameters include:
- Flexible ligand docking with MM-GBSA scoring for binding affinity estimation .
- Validation via co-crystallized ligands (if available) .
- MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots for conformational changes .
- QSAR modeling : Train models (e.g., Random Forest, PLS) on bioactivity datasets to predict modifications enhancing potency or reducing toxicity .
Q. How do hydrogen-bonding networks and crystal packing influence the compound’s stability and bioavailability?
- Methodological Answer :
- Crystal engineering : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to improve solubility. Analyze packing via Mercury software .
- Hydrogen-bond analysis : Identify key interactions (e.g., N–H⋯Cl⁻, O–H⋯O) using crystallographic data. These networks affect melting points and dissolution rates .
- Bioavailability prediction : Apply Lipinski’s Rule of Five and calculate logP (via ChemAxon) to assess permeability. Solubility is tested in PBS (pH 7.4) with HPLC quantification .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by controlling residence time and temperature .
- Catalyst screening : Test palladium or copper catalysts for C–N coupling steps. Leaching tests (ICP-MS) ensure no metal contamination .
- Byproduct analysis : Use LC-MS to identify impurities. Process optimization (e.g., quenching with aqueous NHCl) removes unreacted intermediates .
- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, improving E-factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
